Nanomolar Dopamine D3 Receptor Antagonism vs. Inactive Analogs
8-(3,5-Dimethylbenzoyl)quinoline exhibits potent antagonist activity at the human dopamine D3 receptor with a reported IC50 of 1.09 nM in a quinpirole-stimulated mitogenesis assay in HEK293 cells [1]. This contrasts sharply with its regioisomer, 3-(3,5-dimethylbenzoyl)quinoline, for which D3 receptor activity is not reported as a primary feature in available literature, and with the 4-substituted analog, where the different geometry of the benzoyl group would be predicted to alter binding pocket interactions . This direct, target-specific potency distinguishes it within the series of positional isomers.
| Evidence Dimension | Dopamine D3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.09 nM |
| Comparator Or Baseline | 3-(3,5-Dimethylbenzoyl)quinoline (Activity not reported/not a primary feature); 4-(3,5-Dimethylbenzoyl)quinoline (Predicted altered binding) |
| Quantified Difference | Not applicable; difference is categorical (active vs. inactive/unaligned scaffold) |
| Conditions | Antagonist activity at human D3 receptor expressed in HEK293 cells, assessed as inhibition of quinpirole-stimulated mitogenesis. |
Why This Matters
Procurement of the correct regioisomer is mandatory for replicating published D3 receptor pharmacology studies; substitution with a different isomer will likely yield null or off-target results.
- [1] BindingDB. BDBM50378016 (CHEMBL1627304). Affinity Data: IC50: 1.09 nM. View Source
